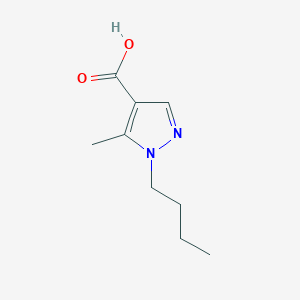

Acide 1-butyl-5-méthyl-1H-pyrazole-4-carboxylique

Vue d'ensemble

Description

1-Butyl-5-methyl-1H-pyrazole-4-carboxylic acid is a heterocyclic compound featuring a pyrazole ring substituted with butyl and methyl groups.

Applications De Recherche Scientifique

Pharmaceutical Development

Anti-inflammatory and Analgesic Properties

1-butyl-5-methyl-1H-pyrazole-4-carboxylic acid is being investigated for its potential as an anti-inflammatory and analgesic agent. The compound's structural features suggest that it may interact with specific biological pathways to alleviate pain and inflammation, making it a valuable candidate for drug development aimed at providing alternatives to traditional pain relief options .

Case Study: Synthesis of Pyrazole Derivatives

Research has demonstrated the synthesis of various pyrazole derivatives, including those featuring 1-butyl-5-methyl-1H-pyrazole-4-carboxylic acid. These derivatives have shown promising results in preclinical studies, indicating their potential efficacy in treating inflammatory diseases .

Agricultural Chemistry

Herbicides and Pesticides

The compound is utilized in the formulation of new herbicides and pesticides, enhancing crop protection while minimizing environmental impact. Its effectiveness in targeting specific plant pathways makes it a key ingredient in developing safer agricultural chemicals .

Case Study: Efficacy Testing

Field trials conducted with formulations containing 1-butyl-5-methyl-1H-pyrazole-4-carboxylic acid have shown improved efficacy against various pests and diseases, demonstrating its potential as a sustainable alternative to conventional agrochemicals .

Material Science

Polymer Formulation

In material science, 1-butyl-5-methyl-1H-pyrazole-4-carboxylic acid is explored for its role in formulating advanced polymers and coatings. The compound enhances the durability and resistance of materials to wear and tear, which is critical in various industrial applications .

Case Study: Coating Applications

Studies have highlighted the use of this compound in developing coatings that exhibit superior mechanical properties and chemical resistance, making them suitable for demanding environments such as automotive and aerospace industries .

Biochemical Research

Enzyme Inhibition Studies

The compound plays a significant role in biochemical research, particularly in studying enzyme inhibition. It aids researchers in understanding metabolic pathways, which can lead to the development of targeted therapies for various diseases .

Case Study: Metabolic Pathway Analysis

Research involving 1-butyl-5-methyl-1H-pyrazole-4-carboxylic acid has provided insights into its mechanism of action on specific enzymes, contributing to the broader understanding of metabolic disorders and potential therapeutic targets .

Summary Table of Applications

| Field | Application | Key Findings |

|---|---|---|

| Pharmaceutical | Anti-inflammatory and analgesic agent | Promising results in preclinical studies |

| Agricultural Chemistry | Herbicides and pesticides | Improved efficacy against pests in field trials |

| Material Science | Polymer formulation | Enhanced durability and chemical resistance |

| Biochemical Research | Enzyme inhibition studies | Insights into metabolic pathways for targeted therapies |

Mécanisme D'action

Target of Action

Similar compounds have been reported to inhibit succinate dehydrogenase , a key enzyme in the citric acid cycle and the electron transport chain, which plays a crucial role in energy production in cells.

Mode of Action

It’s plausible that it interacts with its targets, possibly through binding to the active site of the enzyme, leading to inhibition of the enzyme’s activity . This interaction could result in changes in the metabolic processes within the cell.

Result of Action

The molecular and cellular effects of 1-butyl-5-methyl-1H-pyrazole-4-carboxylic acid’s action would likely be related to its potential inhibitory effect on succinate dehydrogenase . This could lead to a disruption in energy production within the cell, potentially leading to cell death or altered cellular function.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 1-Butyl-5-methyl-1H-pyrazole-4-carboxylic acid can be synthesized through various methods. One common approach involves the condensation of 1,3-diketones with hydrazines, followed by cyclization and subsequent functional group modifications . The reaction conditions typically include the use of catalysts such as transition metals or acids to facilitate the cyclization process .

Industrial Production Methods: Industrial production of 1-butyl-5-methyl-1H-pyrazole-4-carboxylic acid often involves multi-step synthesis processes that are optimized for high yield and purity. These methods may include the use of continuous flow reactors and advanced purification techniques to ensure the scalability and efficiency of the production .

Analyse Des Réactions Chimiques

Types of Reactions: 1-Butyl-5-methyl-1H-pyrazole-4-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives with different oxidation states.

Substitution: The compound can participate in substitution reactions, where functional groups on the pyrazole ring are replaced with other groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

Substitution: Substitution reactions often involve nucleophiles such as halides or amines under basic or acidic conditions.

Major Products Formed: The major products formed from these reactions include various substituted pyrazole derivatives, which can exhibit different chemical and biological properties .

Comparaison Avec Des Composés Similaires

1-Methyl-1H-pyrazole-5-carboxylic acid: A related compound with similar structural features but different substituents.

3-Difluoromethyl-1-methyl-1H-pyrazole-4-carboxylic acid: Another pyrazole derivative with distinct chemical properties.

Uniqueness: 1-Butyl-5-methyl-1H-pyrazole-4-carboxylic acid is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of butyl and methyl groups on the pyrazole ring can affect its solubility, stability, and interaction with biological targets .

Activité Biologique

1-butyl-5-methyl-1H-pyrazole-4-carboxylic acid (CAS Number: 851884-87-2) is a compound that has gained attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

1-butyl-5-methyl-1H-pyrazole-4-carboxylic acid is characterized by a pyrazole ring with a butyl group and a carboxylic acid functional group. Its structure is crucial for its interaction with biological targets.

1. Anti-inflammatory Activity

Recent studies have shown that pyrazole derivatives, including 1-butyl-5-methyl-1H-pyrazole-4-carboxylic acid, exhibit significant anti-inflammatory properties. The compound has been tested for its ability to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which play a key role in the inflammatory process:

| Compound | COX-2 IC50 (μM) | Selectivity Index |

|---|---|---|

| 1-butyl-5-methyl-1H-pyrazole-4-carboxylic acid | 0.02 - 0.04 | High |

| Standard (Diclofenac) | 0.054 | N/A |

Inhibition of COX enzymes leads to reduced production of prostaglandins, which are mediators of inflammation. The selectivity for COX-2 over COX-1 suggests a favorable safety profile, minimizing gastrointestinal side effects commonly associated with non-steroidal anti-inflammatory drugs (NSAIDs) .

2. Anticancer Activity

The compound has also been evaluated for its anticancer potential. It has shown promise in inhibiting lactate dehydrogenase (LDH), an enzyme involved in cancer metabolism:

| Cell Line | LDH Inhibition (nM) | Lactate Production Inhibition (%) |

|---|---|---|

| MiaPaCa2 (Pancreatic Cancer) | Low nM | Sub-micromolar |

| A673 (Sarcoma) | Low nM | Sub-micromolar |

The inhibition of LDH leads to decreased glycolysis and lactate production, which are critical for cancer cell survival and proliferation .

The biological activity of 1-butyl-5-methyl-1H-pyrazole-4-carboxylic acid can be attributed to its interaction with specific molecular targets:

- COX Enzymes : The compound selectively inhibits COX-2, reducing inflammatory mediators.

- LDH Enzyme : It disrupts the metabolic pathways in cancer cells by inhibiting LDH, leading to reduced energy production.

Case Studies

Several studies have highlighted the efficacy of pyrazole derivatives in various biological assays:

- In a study assessing anti-inflammatory effects, compounds similar to 1-butyl-5-methyl-1H-pyrazole-4-carboxylic acid demonstrated significant inhibition of carrageenan-induced paw edema in rats, indicating strong anti-inflammatory activity .

- Another investigation into the compound's anticancer properties revealed that it effectively inhibited cell growth in both MiaPaCa2 and A673 cell lines through metabolic disruption .

Propriétés

IUPAC Name |

1-butyl-5-methylpyrazole-4-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N2O2/c1-3-4-5-11-7(2)8(6-10-11)9(12)13/h6H,3-5H2,1-2H3,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABGVZDVGKJGKSV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN1C(=C(C=N1)C(=O)O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1250888-96-0 | |

| Record name | 1-butyl-5-methyl-1H-pyrazole-4-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.